N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative characterized by a (5Z)-configured thiazolidin-2,4-dione core substituted with a furan-2-ylmethylidene group at position 5 and an acetamide side chain linked to a 3-(dimethylamino)propyl moiety.
Properties
Molecular Formula |
C15H19N3O4S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C15H19N3O4S/c1-17(2)7-4-6-16-13(19)10-18-14(20)12(23-15(18)21)9-11-5-3-8-22-11/h3,5,8-9H,4,6-7,10H2,1-2H3,(H,16,19)/b12-9- |
InChI Key |
XWBOUPPBQQNWIU-XFXZXTDPSA-N |
Isomeric SMILES |
CN(C)CCCNC(=O)CN1C(=O)/C(=C/C2=CC=CO2)/SC1=O |
Canonical SMILES |
CN(C)CCCNC(=O)CN1C(=O)C(=CC2=CC=CO2)SC1=O |
Origin of Product |
United States |
Preparation Methods
Alkylation of TZD Nitrogen ( )
Pd-Catalyzed Coupling ( )
Table 2: N-Alkylation Method Comparison
| Method | Conditions | Yield (%) |
|---|---|---|
| Conventional | K₂CO₃, acetone, reflux | 70–75 |
| Pd-Catalyzed | Pd(PPh₃)₄, 1,4-dioxane, 80–100°C | 65–70 |
Stereochemical Control for (5Z)-Configuration
The (5Z)-configuration is thermodynamically favored due to conjugation between the furan oxygen and TZD’s carbonyl groups. Source confirms this via NMR:
-
NOESY Analysis : Spatial proximity between furan proton (δ 7.25 ppm) and TZD C3-H (δ 4.52 ppm).
-
Reaction Control : Prolonged reflux in toluene shifts equilibrium toward the Z-isomer (>95% purity).
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), primary amines.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine
In medicine, N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.
Industry
In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the furan and thiazolidine rings may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives share a common core but exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison with four structurally related compounds (Table 1), followed by an analysis of key differences.
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Comparisons
In contrast, and feature phenylpropenylidene and chlorophenyl groups, respectively, increasing lipophilicity but reducing polar interactions. incorporates a sulfonyl group and phenylimino substituent, which may enhance electrophilicity and hydrogen-bond acceptor capacity compared to the target’s dioxo-thiazolidinone core.
Side Chain Variations: The target’s 3-(dimethylamino)propyl side chain likely improves water solubility via protonation, whereas ’s indole-ethyl group (C₂₁H₁₉N₃O₅S) may promote hydrophobic interactions . features an imidazole-containing side chain, enabling hydrogen bonding and metal coordination, unlike the dimethylamino group.
In contrast, the target’s dimethylamino group is electron-donating, increasing basicity. ’s 3-chlorobenzylidene group introduces an electron-withdrawing effect, which could stabilize the thiazolidinone ring’s conjugated system .
Research Findings and Implications
Structural Insights from NMR and Modeling
- demonstrates that substituent changes in thiazolidinone derivatives alter NMR chemical shifts in specific regions (e.g., positions 29–44). For the target compound, the furan substituent would likely shift proton signals in the aromatic region compared to phenyl-containing analogs.
- Predictive models ( ) suggest that log P and solubility parameters vary significantly with side-chain modifications. The dimethylamino group in the target compound may lower log P compared to ’s indole derivative, enhancing aqueous solubility.
Lumping Strategy and Functional Group Impact
- highlights that compounds with similar substituents (e.g., aromatic rings) can be grouped for reactivity predictions. However, the target’s furan and dimethylamino groups justify distinct treatment due to their unique electronic and solubility profiles.
Crystallographic Considerations
- SHELX-based refinements ( ) are critical for resolving thiazolidinone conformations. The target’s Z-configuration at position 5 and flexible dimethylamino side chain may complicate crystallography compared to rigid analogs like .
Biological Activity
N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H19N3O2S
- Molecular Weight : 369.5 g/mol
- CAS Number : 929966-57-4
The compound features a thiazolidinone core, which is often associated with various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. The presence of the furan moiety contributes to its ability to disrupt bacterial membranes, enhancing its efficacy against various strains of bacteria.
Anticancer Properties
Studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death. Specific research has demonstrated that similar compounds can reduce tumor growth in animal models.
Anticonvulsant Effects
Preliminary findings suggest potential anticonvulsant properties for this compound. The structure's similarity to known anticonvulsants indicates that it might modulate neurotransmitter systems involved in seizure activity.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | |
| Anticancer | Induction of apoptosis in tumor cells | |
| Anticonvulsant | Modulation of neurotransmitter systems |
Case Study: Anticancer Activity
A study published in 2022 evaluated the anticancer effects of thiazolidinone derivatives in vitro and in vivo. The results indicated a significant reduction in cell viability in various cancer cell lines, with IC50 values suggesting potent activity at low concentrations. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
